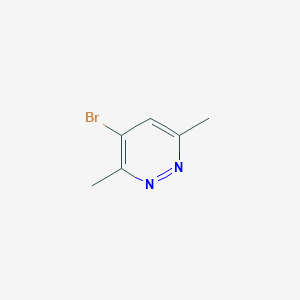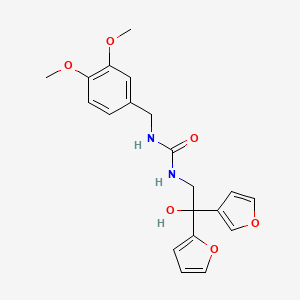![molecular formula C20H17N3O6S2 B2519787 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide CAS No. 476664-10-5](/img/structure/B2519787.png)
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of thiazolidine-based acetamides, which are of significant interest due to their potential biological activities. The structure suggests the presence of a thiazolidine core, substituted with various functional groups that could impart the molecule with unique physical, chemical, and biological properties.
Synthesis Analysis
Based on the provided data, the synthesis of related thiazolidine acetamide derivatives has been explored. For instance, a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have been synthesized and evaluated for their biological activities . These compounds, including 4k and 4l, have shown promising antioxidant and anti-inflammatory activities, suggesting a potential method for the synthesis of the compound that may involve similar intermediates or reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is crucial in determining their biological activity. The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing insights into the conformation and potential reactive sites of these molecules . The comparison with related structures could help in understanding the molecular geometry and electronic distribution in the compound of interest, which is essential for predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Although the specific chemical reactions of the compound are not detailed in the provided data, the reactivity of similar thiazolidine acetamide derivatives can be inferred. These compounds may undergo various chemical reactions, including oxidation-reduction, addition, or substitution, which could be influenced by the presence of electron-donating or withdrawing groups on the thiazolidine ring. The antioxidant activity observed in some derivatives suggests that these compounds can participate in electron transfer reactions, neutralizing free radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-based acetamides are likely to be influenced by their molecular structure. The presence of different substituents, such as the ethoxyphenyl and hydroxy-nitrophenyl groups, would affect the compound's solubility, stability, and overall reactivity. The antioxidant and anti-inflammatory activities of related compounds indicate that the compound may also possess these properties, which could be attributed to the specific arrangement of functional groups and the inherent stability of the thiazolidine ring .
Aplicaciones Científicas De Investigación
Thiazolidinone Derivatives in Scientific Research
Biological Activities and Applications : Thiazolidinone and its derivatives are recognized for their wide range of biological activities. These compounds have been extensively studied for their potential in treating various diseases due to their antimicrobial, antitumor, and antidiabetic properties. The thiazolidinone nucleus, being a heterocyclic compound containing sulfur and nitrogen, has shown significant pharmacological importance and is found in several commercial pharmaceuticals. Research indicates a promising future in medicinal chemistry for thiazolidinones, highlighting their diverse biological potential and the continuous interest in synthesizing new compounds with this moiety (Santos et al., 2018).
Synthetic Development and Green Methodologies : The synthesis of thiazolidinone derivatives has evolved over time, incorporating green chemistry principles to enhance selectivity, purity, product yield, and pharmacokinetic activity. Such approaches aim at sustainable development, focusing on environmentally friendly methods and cost-effectiveness. The advancements in synthetic methodologies suggest the ongoing evolution and importance of thiazolidinone derivatives in drug discovery and development (Sahiba et al., 2020).
Propiedades
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S2/c1-2-29-14-6-3-12(4-7-14)9-17-19(26)22(20(30)31-17)11-18(25)21-15-8-5-13(23(27)28)10-16(15)24/h3-10,24H,2,11H2,1H3,(H,21,25)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIADXBGIKGJGFF-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

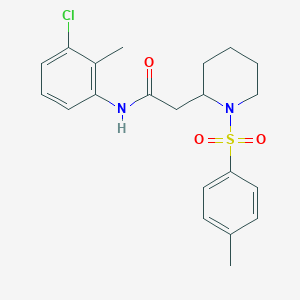
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)
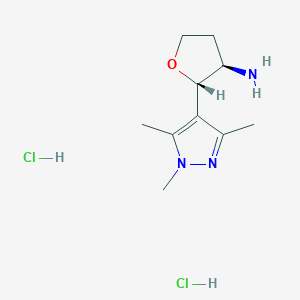
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)
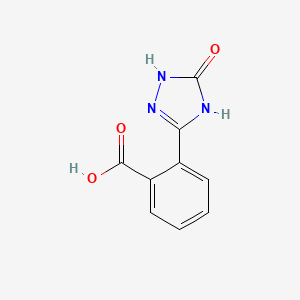
![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)
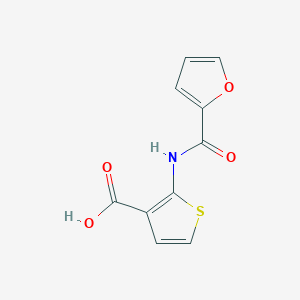
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
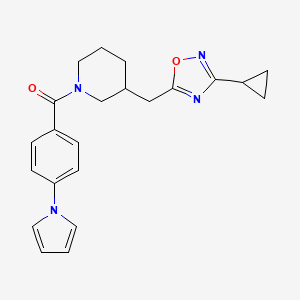
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)
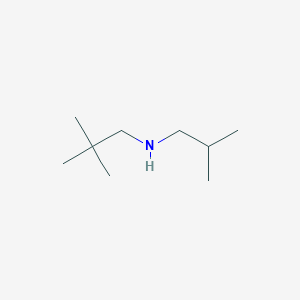
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
